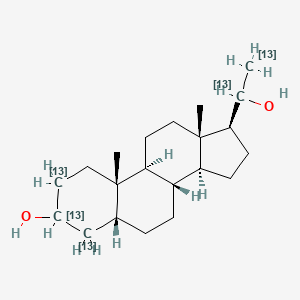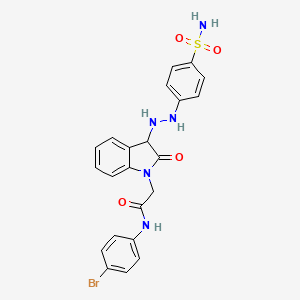
Carbonic anhydrase inhibitor 9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic anhydrase inhibitor 9 is a compound that targets carbonic anhydrase IX, an enzyme that plays a crucial role in regulating pH levels within cells and tissues. This enzyme is particularly overexpressed in hypoxic tumor cells, making it a significant target for cancer therapy . By inhibiting carbonic anhydrase IX, this compound helps to disrupt the pH balance in tumor cells, thereby inhibiting their growth and proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbonic anhydrase inhibitor 9 typically involves the use of various organic synthesis techniques. One common method includes the reaction of sulfonamide derivatives with specific aromatic or heterocyclic compounds under controlled conditions . The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and using more efficient purification techniques. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced chromatographic methods to ensure consistent quality and high production rates .
Analyse Des Réactions Chimiques
Types of Reactions
Carbonic anhydrase inhibitor 9 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Substitution: Nucleophiles like halides, amines, and alcohols, often in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Applications De Recherche Scientifique
Carbonic anhydrase inhibitor 9 has a wide range of scientific research applications, including:
Mécanisme D'action
Carbonic anhydrase inhibitor 9 exerts its effects by binding to the active site of carbonic anhydrase IX, thereby inhibiting its enzymatic activity. This inhibition disrupts the pH balance within tumor cells, leading to a decrease in cell proliferation and an increase in cell death . The molecular targets include the zinc ion in the active site of the enzyme, and the pathways involved are related to pH regulation and cellular metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetazolamide: Another carbonic anhydrase inhibitor used primarily for glaucoma and epilepsy.
Dorzolamide: A topical carbonic anhydrase inhibitor used to reduce intraocular pressure in glaucoma patients.
Methazolamide: Similar to acetazolamide but with a longer half-life and fewer renal side effects.
Uniqueness
Carbonic anhydrase inhibitor 9 is unique in its high specificity for carbonic anhydrase IX, making it particularly effective in targeting hypoxic tumor cells. This specificity reduces off-target effects and enhances its potential as a therapeutic agent in cancer treatment .
Propriétés
Formule moléculaire |
C22H20BrN5O4S |
|---|---|
Poids moléculaire |
530.4 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-2-[2-oxo-3-[2-(4-sulfamoylphenyl)hydrazinyl]-3H-indol-1-yl]acetamide |
InChI |
InChI=1S/C22H20BrN5O4S/c23-14-5-7-15(8-6-14)25-20(29)13-28-19-4-2-1-3-18(19)21(22(28)30)27-26-16-9-11-17(12-10-16)33(24,31)32/h1-12,21,26-27H,13H2,(H,25,29)(H2,24,31,32) |
Clé InChI |
HTTLRFMEJPDHRS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C(=O)N2CC(=O)NC3=CC=C(C=C3)Br)NNC4=CC=C(C=C4)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


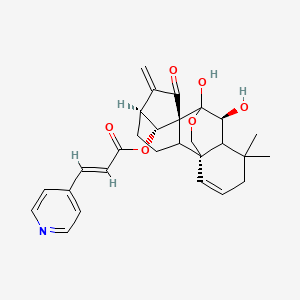
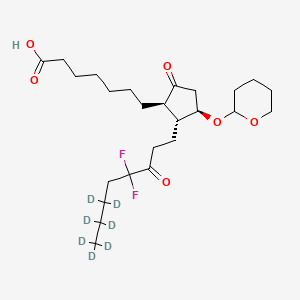
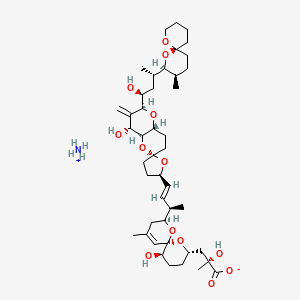
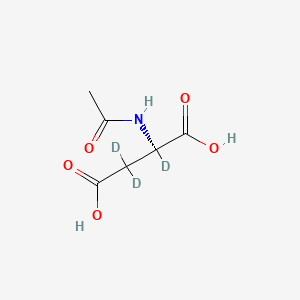
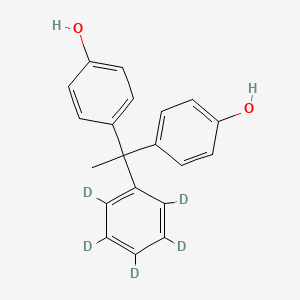
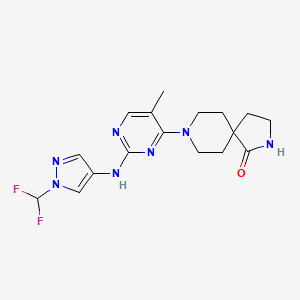
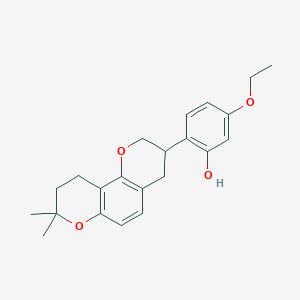
![N-(5-chloro-2-methoxyphenyl)-2-[N-methyl-1-(2-phenyl-2H-1,2,3-triazol-4-yl)formamido]acetamide](/img/structure/B12424468.png)
![Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate](/img/structure/B12424471.png)

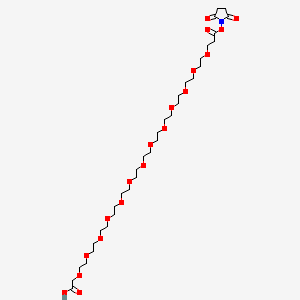
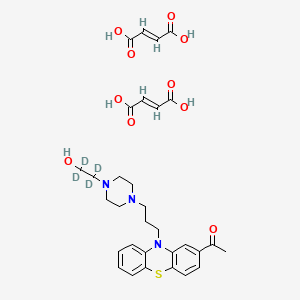
![4-({(2E,6R)-6-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]hept-2-enoyl}amino)benzoic acid](/img/structure/B12424479.png)
